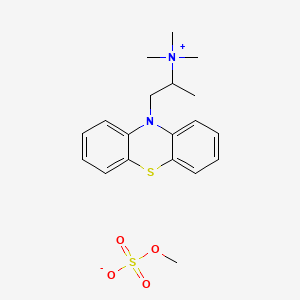

Thiazinamium metilsulfate

概要

説明

チアザニウムメチルサルフェートは、チアザナムとしても知られており、第四級アンモニウムフェノチアジン誘導体です。主に抗ヒスタミン薬および気管支拡張薬として使用されます。 この化合物は、その抗ムスカリン作用および抗ヒスタミン作用で知られており、気管支収縮やアレルギー反応などの状態の治療に効果的です .

2. 製法

合成経路および反応条件: チアザニウムメチルサルフェートは、プロメタジンとクロロメタンから合成することができます。 この反応は、プロメタジンのメチル化によってチアザニウムクロリドを形成し、その後チアザニウムメチルサルフェートに変換されます .

工業生産方法: 工業的な設定では、チアザニウムメチルサルフェートの合成は同様の経路に従いますが、より大きな規模で行われます。このプロセスには、最終生成物の収率と純度を高くするために、温度やpHなどの反応条件を注意深く制御することが含まれます。 高性能液体クロマトグラフィー(HPLC)は、この化合物の精製と品質管理で一般的に使用されます .

準備方法

Synthetic Routes and Reaction Conditions: Thiazinamium metilsulfate can be synthesized from promethazine and chloromethane. The reaction involves the methylation of promethazine to form thiazinamium chloride, which is then converted to this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification and quality control of the compound .

化学反応の分析

反応の種類: チアザニウムメチルサルフェートは、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されてスルホキシドおよびスルホンを形成することができます。

還元: 還元反応は、チアザニウムメチルサルフェートを対応するアミン誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、置換反応で一般的に使用されます。

主要な生成物:

酸化: スルホキシドおよびスルホン。

還元: アミン誘導体。

置換: さまざまな置換されたフェノチアジン誘導体.

4. 科学研究における用途

チアザニウムメチルサルフェートは、科学研究で幅広い用途があります。

化学: 有機合成における試薬として、およびクロマトグラフィー分析における標準として使用されます。

生物学: その抗ムスカリン作用により、細胞シグナル伝達や受容体結合を含む研究で使用されています。

医学: 呼吸器疾患、アレルギー、およびその他のヒスタミン関連障害の治療における可能性について調査されています。

科学的研究の応用

Thiazinamium metilsulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

Biology: Employed in studies involving cell signaling and receptor binding due to its antimuscarinic properties.

Medicine: Investigated for its potential in treating respiratory conditions, allergies, and other histamine-related disorders.

作用機序

チアザニウムメチルサルフェートは、抗ムスカリン作用と抗ヒスタミン作用を組み合わせて効果を発揮します。それはムスカリン受容体に結合し、アセチルコリンの作用を阻害し、気管支拡張と粘液分泌の減少につながります。 さらに、ヒスタミンH1受容体を拮抗し、ヒスタミン誘発性気管支収縮とアレルギー反応を予防します .

類似の化合物:

プロメタジン: 抗ヒスタミン作用を持つ別のフェノチアジン誘導体。

クロルプロマジン: 主に抗精神病薬として使用されるフェノチアジン。

ジフェンヒドラミン: 同様のH1受容体拮抗作用を持つ抗ヒスタミン薬。

独自性: チアザニウムメチルサルフェートは、その第四級アンモニウム構造により、その抗ムスカリン活性を高め、局所適用した場合の全身吸収を減少させます。 これは、全身的な副作用を最小限に抑えた局所治療に特に役立ちます .

類似化合物との比較

Promethazine: Another phenothiazine derivative with antihistaminic properties.

Chlorpromazine: A phenothiazine used primarily as an antipsychotic.

Diphenhydramine: An antihistamine with similar H1 receptor antagonistic properties.

Uniqueness: Thiazinamium metilsulfate is unique due to its quaternary ammonium structure, which enhances its antimuscarinic activity and reduces systemic absorption when used topically. This makes it particularly useful for localized treatments with minimal systemic side effects .

生物活性

Thiazinamium metilsulfate, also known as thiazinam, is a quaternary ammonium compound primarily recognized for its antihistaminic and anticholinergic properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by relevant data tables and research findings.

- Chemical Formula : C₁₈H₂₃N₂S⁺

- Molar Mass : Approximately 299.46 g/mol

This compound is utilized in the treatment of allergic conditions due to its ability to block H₁ histamine receptors, alleviating symptoms such as itching, sneezing, and nasal congestion.

This compound exhibits dual mechanisms of action:

- Antihistaminic Activity : By antagonizing H₁ receptors, it prevents histamine-induced allergic responses.

- Anticholinergic Effects : The compound also blocks muscarinic receptors, leading to bronchodilation and reduced mucus secretion, making it useful in respiratory conditions .

Pharmacokinetics

Research indicates significant variability in the bioavailability of this compound among individuals. A study involving eight volunteers highlighted substantial interindividual differences in absorption rates . The compound is rapidly excreted after administration; approximately 40% of the dose is eliminated unchanged in urine within eight hours post-intravenous injection .

Clinical Applications

This compound is primarily employed in:

- Allergy Treatment : Effective for managing allergic reactions through its antihistaminic properties.

- Topical Formulations : Its quaternary structure allows for reduced systemic absorption, making it suitable for localized treatments with minimal side effects.

- Respiratory Conditions : Due to its anticholinergic effects, it is also investigated for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

Comparative Analysis with Other Antihistamines

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Promethazine | Phenothiazine | Antihistamine | Strong sedative effects; used for nausea |

| Diphenhydramine | Ethanolamine | Antihistamine | Commonly used for allergies; sedative properties |

| Chlorpheniramine | Alkylamine | Antihistamine | Less sedative; often used in cold medications |

| Cetirizine | Piperazine | Antihistamine | Less sedation; longer duration of action |

| This compound | Quaternary Ammonium | Antihistamine & Anticholinergic | Reduced systemic absorption when applied topically |

The unique quaternary ammonium structure of this compound enhances its antimuscarinic activity while minimizing systemic side effects when used topically.

特性

IUPAC Name |

methyl sulfate;trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N2S.CH4O4S/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;1-5-6(2,3)4/h5-12,14H,13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIDQAVCCRUFGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871532 | |

| Record name | Thiazinamium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58-34-4 | |

| Record name | Thiazinamium methyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazinamium metilsulfate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazinamium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazinamium metilsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZINAMIUM METILSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA16WBX317 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。